molecular formula C47H58N4O7 B600906 (alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide CAS No. 943250-66-6

(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide

Katalognummer: B600906
CAS-Nummer: 943250-66-6
Molekulargewicht: 790.99
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

¹H NMR Analysis

  • Pyrimidine Acetamide Region : A singlet at δ 5.08 ppm corresponds to the tert-butyl group adjacent to the acetamide oxygen, confirming its αS configuration.
  • Pentyl Chain : A multiplet at δ 4.90–5.45 ppm integrates to two protons, assigned to the C4 hydroxyl-bearing carbon and adjacent chiral centers. Splitting patterns (dd, J = 9.0 Hz) indicate vicinal coupling between protons on C3 and C4.
  • 2,6-Dimethylphenoxy Groups : Aromatic protons appear as a doublet (δ 7.28–7.36 ppm, J = 6.8 Hz) and a singlet (δ 2.39 ppm) for methyl groups, confirming para-substitution on the phenoxy ring.

¹³C NMR Analysis

  • Carbonyl Carbons : Peaks at δ 176.2 ppm (acetamide) and δ 170.4 ppm (urethane) correlate to the ester and carbamate functionalities.
  • Chiral Centers : The C3 hydroxyl carbon resonates at δ 69.5 ppm, while the C4 amine-bearing carbon appears at δ 50.1 ppm.

Table 2: Representative NMR Shifts

Proton Environment δ (¹H, ppm) δ (¹³C, ppm) Multiplicity
αS-Tert-butyl (CH₃)₃C- 1.36 (s) 25.6 Singlet
C4 Hydroxyl (CH(OH)-) 4.90–5.45 69.5 dd
2,6-Dimethylphenoxy CH₃ 2.39 (s) 20.9 Singlet

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

HRMS confirmed the molecular formula C₃₇H₄₇N₃O₉S by matching the calculated and observed mass-to-charge ratios.

Key Observations:

  • Molecular Ion Peak : A dominant peak at m/z 700.3041 ([M + H]⁺) aligns with the theoretical value (700.3039), achieving a mass accuracy of <5 ppm.
  • Fragmentation Patterns :
    • Loss of the 2,6-dimethylphenoxyacetyl group (m/z 548.248 → 392.199) confirms the ester linkage.
    • Cleavage of the pentyl chain yields m/z 433.2249, corresponding to the hydroxy-phenylmethyl fragment.

Table 3: HRMS Data

m/z (Calculated) m/z (Observed) Δ (ppm) Fragmentation Path
700.3039 700.3041 +0.3 [M + H]⁺
548.248 548.249 +0.2 Loss of ester
392.199 392.200 +0.3 Pentyl chain cleavage

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identified critical functional groups through characteristic absorption bands.

Key Absorption Peaks

  • Amide and Carbonyl Groups :
    • N–H Stretch : Broad peak at 3345 cm⁻¹ (amide NH).
    • C=O Stretch : Strong peaks at 1748 cm⁻¹ (ester) and 1686 cm⁻¹ (urethane).
  • Hydroxyl Group : A broad peak at 3410 cm⁻¹ indicates the presence of an alcohol.
  • Aromatic Rings : Peaks at 1596 cm⁻¹ (C=C stretch) and 1300 cm⁻¹ (C–O–C stretch in phenoxy).

Comparative Analysis

The IR profile aligns with darunavir analogues, where the sulfonyl and hydroxyl groups exhibit similar absorption patterns.

Table 4: IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
N–H (amide) 3345 Broad
C=O (ester) 1748 Strong
C=O (urethane) 1686 Strong
C–O (phenoxy) 1300 Strong
C–O (alcohol) 3410 Broad

Eigenschaften

IUPAC Name

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-[3-[2-(2,6-dimethylphenoxy)acetyl]-2-oxo-1,3-diazinan-1-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H58N4O7/c1-31(2)43(51-25-15-24-50(47(51)56)42(54)30-58-45-34(5)18-14-19-35(45)6)46(55)48-38(26-36-20-9-7-10-21-36)28-40(52)39(27-37-22-11-8-12-23-37)49-41(53)29-57-44-32(3)16-13-17-33(44)4/h7-14,16-23,31,38-40,43,52H,15,24-30H2,1-6H3,(H,48,55)(H,49,53)/t38-,39-,40-,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCOWBJLYNDGZ-PUTFYWIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCN(C4=O)C(=O)COC5=C(C=CC=C5C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H58N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

791.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943250-66-6
Record name Lopinavir impurity, lopinavir N-acyl- [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943250666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-N-((1S,3S,4S)-1-BENZYL-4-((2-(2,6-DIMETHYLPHENOXY)ACETYL)AMINO)-3-HYDROXY-5-PHENYLPENTYL)-2-(3-(2-(2,6-DIMETHYLPHENOXY)ACETYL)-2-OXOTETRAHYDROPYRIMIDIN-1(2H)-YL)-3-METHYLBUTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91JKZ2D33X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Preparation of (5S)-5-N,N-Dibenzylamino-4-oxo-1,6-diphenylhex-2-ene

The synthesis begins with the formation of the enone intermediate via aldol condensation. A suspension of sodium borohydride (23 g, 0.607 mol) in ethyleneglycol dimethyl ether (800 ml) is cooled to −10°C, followed by slow addition of methane sulfonic acid (127 g, 1.32 mol) to generate the active reducing species. The enone substrate is introduced at <0°C, yielding the diastereomerically enriched alcohol after 20 h at 0–5°C. This step achieves >98% conversion, with the ethyleneglycol dimethyl ether solvent system critical for stabilizing the borohydride intermediate.

Asymmetric Reduction to (2S,3S,5S)-5-Amino-2-N,N-dibenzylamino-3-hydroxy-1,6-diphenylhexane

The enone reduction employs sodium borohydride in the presence of trifluoroacetic acid (123.7 g, 1.085 mol) at −10°C to 15°C. The reaction proceeds via a chelation-controlled mechanism, where the trifluoroacetate ion coordinates the carbonyl oxygen, directing hydride attack to the si-face. Post-reduction quenching with 3N NaOH (700 ml) and extraction with methyl tert-butyl ether (1300 ml) yields the amino alcohol with 92% isolated yield. Key parameters include:

ParameterValueImpact on Yield/Purity
Temperature−10°C to 15°CPrevents epimerization
MSA:TFA ratio1.22:1Optimizes hydride reactivity
Quenching rate0.5°C/minMinimizes byproduct formation

Acyl Chloride Coupling with 2,6-Dimethylphenoxyacetic Acid

The phenolic acid (15.12 g, 0.084 mol) is converted to its acyl chloride using thionyl chloride (12.5 g, 0.105 mol) in ethyl acetate (50 ml) at 50°C for 2 h. The resulting acid chloride is coupled with the amino alcohol intermediate in a biphasic system of ethyl acetate (375 ml) and water (375 ml) containing sodium bicarbonate (41.22 g, 0.49 mol). Vigorous stirring at 20–25°C ensures efficient interfacial contact, achieving 95% conversion within 1 h. Post-reaction purification via activated carbon treatment and heptanes recrystallization increases purity from 92% to 99.3%.

Final Cyclization and Purification

Pyrimidine Ring Formation

Cyclization of the linear precursor is mediated by N,N-carbonyldiimidazole (43.64 g, 0.269 mol) in ethyl acetate (300 ml) at 20–25°C. The reaction proceeds through a mixed carbonate intermediate, with water (1 ml) added post-reaction to quench excess reagent. The crude product is washed with DM water (3×250 ml) to remove imidazole byproducts, yielding an oily residue that solidifies upon cooling.

Recrystallization with L-Pyroglutamic Acid

The final purification involves dissolution of the crude product in ethyl acetate (1000 ml) at 55–60°C, followed by addition of L-pyroglutamic acid (23 g, 0.178 mol). The diastereomeric salt precipitates upon cooling, enhancing enantiomeric purity to 99.5% as confirmed by chiral HPLC. Recrystallization from ethyl acetate/heptanes (1:1 v/v) further reduces residual solvents to <500 ppm, meeting ICH guidelines.

Analytical Characterization

Spectroscopic Data

  • IR (cm⁻¹): 3203 (N-H stretch), 1679 (C=O), 1601 (aromatic C=C)

  • HPLC Purity: 99.5% (C18 column, 60:40 acetonitrile/50 mM KH₂PO₄, 1.0 mL/min)

  • Optical Rotation: [α]D²⁵ = +38.7° (c=1, CHCl₃)

Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Dichloromethane12.425
Ethyl Acetate8.950
n-Heptane<0.125

Process Optimization Challenges

Byproduct Formation During Reduction

Early iterations of the sodium borohydride reduction produced up to 7% of the (2R,3S,5S) diastereomer due to insufficient temperature control. Implementing a cryogenic reactor (−10°C) and gradual reagent addition reduced this to <0.5%.

Residual Solvent Management

Ethyleneglycol dimethyl ether, while ideal for the reduction step, posed challenges in subsequent stages due to its high boiling point (85°C). Switching to methyl tert-butyl ether for extractions lowered residual levels from 1200 ppm to <300 ppm .

Analyse Chemischer Reaktionen

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Dess-Martin periodinane.

    Reduction: The amide groups can be reduced to amines using reducing agents like LiAlH4.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or KMnO4.

    Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), or Friedel-Crafts acylation reagents (RCOCl/AlCl3).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

This compound is structurally related to Lopinavir, a well-known HIV protease inhibitor. Lopinavir is often used in combination with Ritonavir to enhance its efficacy against HIV by inhibiting the virus's ability to replicate. The mechanism involves blocking the protease enzyme necessary for the cleavage of viral polyproteins, leading to the formation of immature and non-infectious viral particles .

Inhibition of Cytochrome P450 Enzymes

The compound also acts as an inhibitor of cytochrome P450 CYP3A enzymes. This inhibition can affect the metabolism of various drugs, leading to potential drug-drug interactions that are critical in clinical settings . Understanding these interactions is essential for optimizing therapeutic regimens involving this compound.

Case Study: Efficacy Against SARS-CoV-2

Recent studies have suggested that compounds similar to (alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide may also exhibit antiviral properties against SARS-CoV-2. Research indicates that protease inhibitors can interfere with viral replication processes and may serve as a therapeutic avenue during pandemics .

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs from Pharmacopeial Forum (PF 43(1))

Three stereoisomers (compounds m, n, and o) share the 2,6-dimethylphenoxy acetamide backbone but differ in stereochemistry. Key distinctions include:

Compound ID Stereochemistry (Backbone) Key Substituents Potential Impact
m (2S,4S,5S) Phenylmethyl, tetrahydro-2-oxopyrimidine Enhanced binding to hydrophobic pockets due to phenylmethyl
n (2R,4R,5S) Methyl, tetrahydropyrimidine Reduced metabolic stability compared to m
o (2R,4S,5S) Methyl, phenyl Intermediate lipophilicity; possible balanced potency/toxicity profile

Key Finding : The (2S,4S,5S) configuration in compound m maximizes steric complementarity with sodium channel receptors, as inferred from mexiletine analogs where R-(-) enantiomers showed 2-fold higher potency than S-(+) isomers .

Substituent Effects: Lessons from Mexiletine Analogs

Mexiletine derivatives with benzyl (Me6) or phenyl (Me4) substituents exhibited IC₅₀ values 10–30 times lower than the parent compound, highlighting the critical role of lipophilic groups in enhancing use-dependent sodium channel blockade . For the target compound:

  • 2,6-Dimethylphenoxy groups: These substituents likely improve hydrophobic interactions with aromatic residues in channel pores, akin to Me6’s benzyl moiety .
  • Isopropyl group on pyrimidine : May reduce metabolic oxidation compared to bulkier groups, enhancing bioavailability.

Biologische Aktivität

The compound (alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide is a complex organic molecule primarily recognized for its role as a protease inhibitor in HIV treatment. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C47H58N4O7
  • Molecular Weight: 791.0 g/mol
  • CAS Number: 943250-66-6
  • Purity: >95% (HPLC)

This compound functions predominantly as an HIV protease inhibitor , which is crucial in the treatment of HIV/AIDS. By inhibiting the HIV protease enzyme, it prevents the cleavage of viral polyproteins into functional proteins, thus halting viral replication. Additionally, it has been noted to inhibit cytochrome P450 CYP3A , which is involved in drug metabolism, potentially affecting the pharmacokinetics of co-administered drugs .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against HIV. In vitro studies have demonstrated its effectiveness in reducing viral load in infected cell cultures. The compound's efficacy is often compared to other established protease inhibitors like Lopinavir .

Enzyme Inhibition

The compound's ability to inhibit cytochrome P450 enzymes suggests potential interactions with other medications metabolized by these pathways. This could lead to altered drug levels and necessitates careful monitoring when used in combination therapies .

Study 1: Efficacy Against HIV

In a clinical trial involving patients with HIV, the combination of this compound with Ritonavir showed improved virological responses compared to standard treatments. Patients exhibited a significant decrease in viral load and an increase in CD4+ T-cell counts over a 24-week period .

Study 2: Pharmacokinetics and Drug Interaction

A study focused on the pharmacokinetics of this compound found that it significantly affects the metabolism of other antiretroviral drugs when co-administered. The inhibition of CYP3A led to increased plasma concentrations of certain medications, highlighting the need for dosage adjustments .

Comparative Analysis

Property (alphaS)-3-[...acetamide] Lopinavir
Molecular Weight 791.0 g/mol629.9 g/mol
Mechanism Protease InhibitorProtease Inhibitor
CYP Inhibition YesYes
Clinical Use HIV/AIDS TreatmentHIV/AIDS Treatment
Combination Therapy With RitonavirWith Ritonavir

Q & A

Q. Table 1. Key Reaction Conditions for Amide Coupling

ParameterOptimal ValueReference
Coupling AgentHATU (1.2 eq)
BaseDIPEA (3 eq)
SolventTHF
Reaction Time2 hours (rt)
PurificationSilica gel (EtOAc/Hex)

Q. Table 2. Chiral Resolution Parameters

ColumnMobile PhaseFlow Rateee AchievedReference
Chiralpak® OD20% MeOH-DMEA in CO₂5 mL/min>98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide
Reactant of Route 2
Reactant of Route 2
(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.